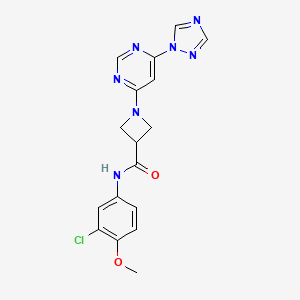
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16ClN7O2 and its molecular weight is 385.81. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Synthesis of Pyrimidine-Azetidinone Analogues : A study by Chandrashekaraiah et al. (2014) explored the synthesis of various pyrimidine-azetidinone analogues, which were examined for antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests a potential application of the compound in developing antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/2 inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
- Pyrazolopyrimidines Derivatives as Anticancer Agents : A study by Rahmouni et al. (2016) investigated the synthesis of pyrazolopyrimidines derivatives. These compounds were tested for their cytotoxic properties against HCT-116 and MCF-7 cancer cell lines and exhibited potential as anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antidepressant and Nootropic Agents
- Synthesis of Schiff’s Bases and Azetidinones : Thomas et al. (2016) explored the synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This indicates the relevance of such compounds in developing treatments for neurological conditions (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Crystal Structure and DFT Studies
- Crystal Structure of Triazol-Pyrimidin Derivatives : Murugavel et al. (2014) conducted a study on the crystal structure of a similar compound, providing insights into the molecular conformation and properties of these types of compounds. This can be valuable for understanding their interaction mechanisms and optimization for specific applications (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
- Synthesized Pyrimidine-Triazole Derivatives : Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives and investigated their antimicrobial activity against selected bacterial and fungal strains. This highlights the potential use of these compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O2/c1-27-14-3-2-12(4-13(14)18)23-17(26)11-6-24(7-11)15-5-16(21-9-20-15)25-10-19-8-22-25/h2-5,8-11H,6-7H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYNKARMDXFXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
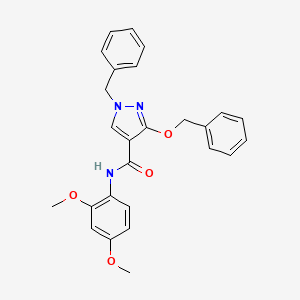
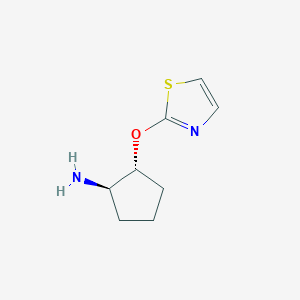
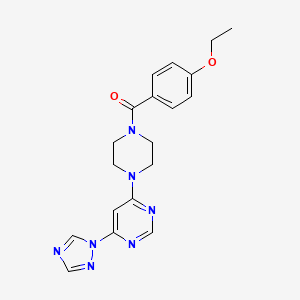
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
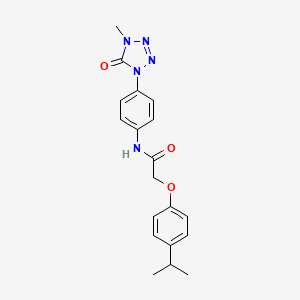
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)
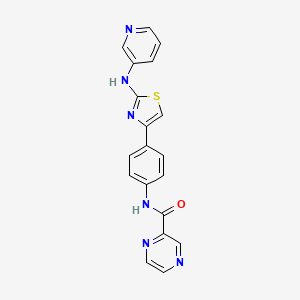

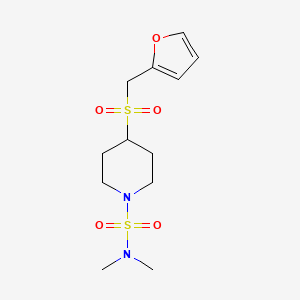
![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)
